molecular formula C14H17NO B13789306 5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one CAS No. 72036-57-8

5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one

Cat. No.: B13789306
CAS No.: 72036-57-8
M. Wt: 215.29 g/mol
InChI Key: KMDFZRUKDNJUKH-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one is an organic compound with a unique structure that includes a cyclohexenone ring substituted with a 4-aminophenyl group and two methyl groups at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one typically involves the following steps:

    Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through the aldol condensation of acetone with an appropriate aldehyde, followed by cyclization.

    Introduction of the 4-Aminophenyl Group: The 4-aminophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-aminobenzoyl chloride and an appropriate catalyst.

    Methylation: The final step involves the methylation of the cyclohexenone ring at the 5-position using methyl iodide and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexenone ring to a cyclohexanol ring.

    Substitution: The amino group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of nitro or sulfonyl derivatives.

Scientific Research Applications

5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one: Lacks the amino group, resulting in different reactivity and applications.

    5,5-Dimethyl-3-(4-hydroxyphenyl)-2-cyclohexen-1-one: Contains a hydroxyl group instead of an amino group, leading to different chemical properties.

Uniqueness

5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one is unique due to the presence of the 4-aminophenyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

72036-57-8

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

3-(4-aminophenyl)-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C14H17NO/c1-14(2)8-11(7-13(16)9-14)10-3-5-12(15)6-4-10/h3-7H,8-9,15H2,1-2H3

InChI Key

KMDFZRUKDNJUKH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)C2=CC=C(C=C2)N)C

Origin of Product

United States

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